Oxazolo[4,5-B]pyridine-2-thiol

Catalog No.
S2801047
CAS No.
53052-06-5
M.F
C6H4N2OS
M. Wt
152.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxazolo[4,5-B]pyridine-2-thiol

CAS Number

53052-06-5

Product Name

Oxazolo[4,5-B]pyridine-2-thiol

IUPAC Name

3H-[1,3]oxazolo[4,5-b]pyridine-2-thione

Molecular Formula

C6H4N2OS

Molecular Weight

152.17

InChI

InChI=1S/C6H4N2OS/c10-6-8-5-4(9-6)2-1-3-7-5/h1-3H,(H,7,8,10)

InChI Key

BRSZJWYJYOGBGK-UHFFFAOYSA-N

SMILES

C1=CC2=C(NC(=S)O2)N=C1

Solubility

not available

Medicinal Chemistry:

  • Enzyme Inhibition: The thiol group in OPT might enable it to interact with enzymes through covalent bonding. Studies have investigated its potential to inhibit enzymes like glycogen synthase kinase-3β (GSK-3β), which is implicated in various diseases like Alzheimer's and cancer [].

Material Science:

  • Ligand Design: The heterocyclic structure of OPT could allow it to bind to specific metal ions. This property makes it a potential candidate for designing new ligands for applications in catalysis, sensors, and material science [].

Organic Synthesis:

  • Building Block for Complex Molecules: OPT's unique structure can serve as a building block for synthesizing more complex molecules with potential biological activity. Further research is needed to explore its suitability for this purpose.

Oxazolo[4,5-B]pyridine-2-thiol is a heterocyclic compound characterized by a fused oxazole and pyridine ring system. This compound contains both nitrogen and sulfur atoms, which contribute to its unique chemical properties and reactivity. The molecular formula for Oxazolo[4,5-B]pyridine-2-thiol is C₆H₄N₂OS, with a molecular weight of approximately 152.17 g/mol. Its structure allows for diverse interactions in biochemical pathways, making it a subject of interest in medicinal chemistry and material science .

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
  • Addition: The compound can react with electrophiles to form addition products.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, as well as alkyl halides and acyl chlorides for substitution.

Research indicates that Oxazolo[4,5-B]pyridine-2-thiol exhibits significant biological activity. Notably, it has been shown to inhibit DNA gyrase by binding to its ATP binding site, thereby interfering with DNA replication processes. This mechanism suggests potential applications in antimicrobial and anticancer therapies. Furthermore, the compound has demonstrated antimicrobial activity against various bacterial strains by disrupting their cellular functions .

The synthesis of Oxazolo[4,5-B]pyridine-2-thiol typically involves the following methods:

  • Reaction of 2-Aminopyridin-3-ol with Carbon Disulfide:
    • Dissolve 2-aminopyridin-3-ol in water.
    • Add carbon disulfide and potassium hydroxide.
    • Reflux the mixture for several hours.
    • Cool the reaction mixture and acidify with hydrochloric acid.
    • Filter and purify the product.
  • Alternative Method:
    • React 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate under suitable conditions .

Oxazolo[4,5-B]pyridine-2-thiol has several important applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new antimicrobial and anticancer agents.
  • Material Science: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.
  • Biological Studies: The compound is utilized in enzyme inhibition studies and protein-ligand interaction research.

Current research is focused on understanding the interaction of Oxazolo[4,5-B]pyridine-2-thiol with various biomolecules. The thiol group enables it to form covalent bonds with cysteine residues in proteins, leading to either inhibition or activation of enzyme functions. As investigations progress, more details about its effects on specific biochemical pathways are expected to emerge .

Several compounds share structural similarities with Oxazolo[4,5-B]pyridine-2-thiol. These include:

Compound NameStructure TypeUnique Features
Benzo[d]oxazole-2-thiolHeterocyclicContains a benzene ring; used in similar applications
Thiazole derivativesHeterocyclicContains sulfur; known for antimicrobial properties
Pyrimidine derivativesHeterocyclicExhibits diverse biological activities; broader applications

Oxazolo[4,5-B]pyridine-2-thiol stands out due to its specific combination of oxazole and pyridine functionalities, which enhances its reactivity and potential applications in both medicinal chemistry and material science compared to these similar compounds .

XLogP3

1

Wikipedia

[1,3]Oxazolo[4,5-b]pyridine-2-thiol

Dates

Modify: 2023-08-17

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